Octanenitrile
Overview
Description
Octanenitrile, also known as Caprylnitrile or Caprylonitrile, is a chemical compound with the molecular formula C8H15N . It has a molecular weight of 125.21 .
Synthesis Analysis
Octanenitrile can be synthesized from 1-methylethyl octanoate with diisobutylaluminium hydride in hexane and dichloromethane at -78 to -60 degrees Celsius for 2 hours under an inert atmosphere . This is followed by a reaction with ammonia and iodine in tetrahydrofuran, hexane, dichloromethane, and water at -60 to 20 degrees Celsius under an inert atmosphere .Molecular Structure Analysis
The molecular structure of Octanenitrile consists of a chain of eight carbon atoms with a nitrile group attached at one end . The nitrile group, represented as -C≡N, is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom .Chemical Reactions Analysis
Nitriles, including Octanenitrile, can undergo various chemical reactions. They can be formed by the nucleophilic attack of cyanide ion on an alkyl halide . Nitriles can also undergo hydrolysis, both acidic and basic, to form carboxylic acids . Additionally, nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride . They can also react with Grignard reagents to form ketones .Physical And Chemical Properties Analysis
Octanenitrile is a clear, colorless to light yellow liquid . It has a melting point of -45 degrees Celsius and a boiling point of 198-200 degrees Celsius . The density of Octanenitrile is 0.814 g/mL at 25 degrees Celsius .Scientific Research Applications
Biocatalysis : Octanenitrile has been used in enzymatic synthesis, demonstrating high substrate loadings up to 1.4 kg/L. This approach, utilizing aldoxime dehydratase from Bacillus sp. OxB-1, allows efficient conversion to nitriles, critical in producing solvents and intermediates for surfactants and life sciences products (Hinzmann, Glinski, Worm, & Gröger, 2019).
Hydrogenation Processes : Octanenitrile is involved in the selective hydrogenation of fatty nitriles to primary fatty amines. Manganese catalysts show promise in this process, offering high conversion and selectivity with minimal formation of secondary and tertiary amine side-products. This is significant for the chemical industry, where primary amines have applications in products like fabric softeners and lubricating additives (Hinzmann & Gröger, 2019).
Material Sciences and Nanotechnology : Octanenitrile is used in creating organic/inorganic hybrid composites with unique physical properties. For instance, it features in the synthesis of novel nanostructured composites, such as those involving copper octa(3-aminopropyl)octasilsesquioxane. These composites have applications in areas like voltammetry, showcasing sensitivity to nitrite concentrations (Carmo et al., 2010).
Chemical Kinetics and Fuel Research : In the field of fuel research, octanenitrile plays a role in understanding the octane sensitivity of gasoline. Research involving the characterization of octane numbers in various gasoline mixtures, where components like octanenitrile influence the fuel performance, is crucial for advancing internal combustion engine technology (Cracknell et al., 2009).
Recombinant Enzyme Research : The use of octanenitrile in recombinant enzyme research, particularly with AtNIT1 from Arabidopsis thaliana, provides insights into enzyme stability and substrate specificity. This research is vital for understanding enzyme mechanisms and potential applications in biotechnology (Wajant & Effenberger, 2002).
Safety And Hazards
properties
IUPAC Name |
octanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-3-4-5-6-7-8-9/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIMAPNUZAVQER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047655 | |
Record name | Octanenitrile | |
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Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Not miscible with water (234 mg/L at 25 deg C); [ChemIDplus] Liquid; [MSDSonline] | |
Record name | Octanenitrile | |
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Vapor Pressure |
0.39 [mmHg] | |
Record name | Octanenitrile | |
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Product Name |
Octanenitrile | |
CAS RN |
124-12-9 | |
Record name | Octanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124-12-9 | |
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Record name | Octanenitrile | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124129 | |
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Record name | Octanenitrile | |
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Record name | Octanenitrile | |
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Record name | Octanenitrile | |
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Record name | Octanenitrile | |
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Record name | OCTANENITRILE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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